4-Nitrophthalic anhydride

Catalog No.
S706485
CAS No.
5466-84-2
M.F
C8H3NO5
M. Wt
193.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophthalic anhydride

CAS Number

5466-84-2

Product Name

4-Nitrophthalic anhydride

IUPAC Name

5-nitro-2-benzofuran-1,3-dione

Molecular Formula

C8H3NO5

Molecular Weight

193.11 g/mol

InChI

InChI=1S/C8H3NO5/c10-7-5-2-1-4(9(12)13)3-6(5)8(11)14-7/h1-3H

InChI Key

MMVIDXVHQANYAE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2=O

solubility

10 to 50 mg/mL at 70° F (NTP, 1992)

Synonyms

5-Nitro-1,3-isobenzofurandione; 4-Nitrophthalic Acid Anhydride; 4-Nitrophthalic Anhydride; 5-Nitroisobenzofuran-1,3-dione; NSC 26424;

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2=O

The exact mass of the compound 4-Nitrophthalic anhydride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 70° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26424. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrophthalic anhydride (4-NPA) is an activated, electrophilic aromatic monomer primarily utilized as a critical building block in the synthesis of polyetherimides (PEIs), functionalized phthalocyanines, and specialized pharmaceutical intermediates. Characterized by a strongly electron-withdrawing nitro group at the 4-position, 4-NPA exhibits high reactivity in nucleophilic aromatic substitution (SNAr) reactions, allowing for direct, high-yield displacement by bisphenoxides under relatively mild conditions [1]. Unlike its unsubstituted counterparts, the nitro group in 4-NPA serves as an efficient leaving group, facilitating the formation of robust ether linkages essential for advanced thermoplastics with high glass transition temperatures (Tg) and thermal stability [2].

Substituting 4-NPA with 3-nitrophthalic anhydride (3-NPA) or halogenated analogs fundamentally alters reaction kinetics, polymer architecture, and downstream application viability. While 3-NPA is also reactive, its nitro group is sterically hindered by the adjacent anhydride moiety, leading to kinked 3,3'-linkages in polymers that disrupt chain packing and degrade mechanical properties[1]. Furthermore, in the synthesis of complex heterocycles like phthalazinones, 3-NPA and 4-NPA yield completely different regiochemical isomers, making them strictly non-interchangeable for pharmaceutical workflows[2]. Additionally, attempting to substitute 4-NPA with 4-chlorophthalic anhydride results in significantly slower nucleophilic displacement rates, requiring harsher conditions that can compromise polymer molecular weight and increase manufacturing costs[3].

Leaving Group Reactivity in Polyetherimide Synthesis

In the synthesis of polyetherimides via nucleophilic displacement, the identity of the leaving group strictly dictates polymerization efficiency. Studies comparing phenoxide displacement on substituted phthalimides demonstrate that the nitro group in 4-NPA exhibits higher reactivity than halogens. The established reactivity order is NO2 > F > Cl, with 4-NPA enabling essentially quantitative nitro displacement [1]. This reactivity allows for the direct synthesis of high-molecular-weight polyetherimides without the extended reaction times required by the chloro-analogs[2].

Evidence DimensionLeaving group reactivity (SNAr displacement rate)
Target Compound DataNO2 displacement is highly efficient, yielding >85-95% of phenoxy-substituted derivatives.
Comparator Or Baseline4-Chlorophthalic anhydride
Quantified DifferenceNO2 group reacts significantly faster and under milder conditions than the Cl group (NO2 > F > Cl).
ConditionsPhenoxide displacement in dipolar aprotic solvents (e.g., DMF/DMSO).

Procuring 4-NPA instead of halogenated analogs allows manufacturers to utilize milder polymerization conditions while achieving higher molecular weights and better yields.

Impact of Isomeric Purity on Polymer Chain Linearity

Commercial grades of 4-NPA are frequently contaminated with 5-8% of the 3-NPA isomer due to mixed nitration products during synthesis [1]. This impurity alters polyetherimide production. While pure 4-NPA generates linear 4,4'-ether linkages that promote tight polymer chain packing and high glass transition temperatures (Tg ~200-257°C), the presence of 3-NPA introduces 3,3'-kinks into the polymer backbone. These kinks increase free volume and reduce the overall tensile strength and thermal stability of the resulting plastic [2]. Consequently, high-purity 4-NPA must be procured to ensure reproducible mechanical properties.

Evidence DimensionPolymer chain architecture and thermal properties
Target Compound DataHigh-purity 4-NPA (>98%) yields linear polymers with Tg of 200-257°C.
Comparator Or BaselineCrude 4-NPA (containing 5-8% 3-NPA)
Quantified Difference5-8% 3-NPA contamination introduces structural kinks, degrading chain packing and lowering mechanical performance.
ConditionsPolymerization with bisphenol-A or similar diols.

Buyers must specify high-purity 4-NPA to prevent batch-to-batch variability and ensure the structural integrity of high-performance thermoplastic resins.

Regioselectivity in Phthalazinone and Pharmaceutical Intermediates

The position of the nitro group dictates the regiochemical outcome in the synthesis of complex pharmaceutical intermediates. When reacting with 2-aminoethanol and hydrazines to form 4-(2-hydroxyethylamino)phthalazin-1(2H)-ones, 3-NPA exclusively yields the 8-nitro derivative (58% yield) with no detectable 5-nitro isomer. In contrast, 4-NPA yields an approximately 1:1 mixture of 6-nitro (14% yield) and 7-nitro (11% yield) derivatives [1]. This strict regiochemical divergence means that the two isomers cannot be used interchangeably when targeting specific active pharmaceutical ingredients.

Evidence DimensionIsomeric product distribution and yield
Target Compound Data4-NPA yields a mixture of 6-nitro (14%) and 7-nitro (11%) phthalazinone derivatives.
Comparator Or Baseline3-Nitrophthalic anhydride (3-NPA)
Quantified Difference3-NPA yields 100% regioselectivity for the 8-nitro isomer, while 4-NPA splits into 6- and 7-nitro isomers.
ConditionsReaction with 2-aminoethanol and hydrazine in water/ethanol.

For pharmaceutical procurement, the exact isomer must be selected based on the target drug's substitution pattern, as the isomers yield completely different downstream molecular scaffolds.

Precursor Efficiency for Tetranitro-Phthalocyanine Catalysts

4-NPA is a critical precursor for synthesizing peripherally functionalized metal phthalocyanines, which are used as catalysts and sensors. Reacting 4-NPA with urea and zinc chloride yields tetranitro-zinc-phthalocyanine with an 83% purified yield [1]. Unlike unsubstituted phthalic anhydride, which yields chemically inert zinc phthalocyanine, the tetranitro derivative produced from 4-NPA can be subsequently reduced to tetraamino-phthalocyanine (75% yield for the manganese analog) [2]. These amino groups are essential for cross-linking or attaching the catalyst to magnetic core-shell nanoparticles.

Evidence DimensionFunctionalization capability and yield
Target Compound Data4-NPA yields tetranitro-phthalocyanines (83% yield) capable of reduction to reactive tetraamino-phthalocyanines.
Comparator Or BaselineUnsubstituted Phthalic anhydride
Quantified Difference4-NPA provides 4 peripheral nitro sites for downstream functionalization, whereas unsubstituted phthalic anhydride provides 0.
ConditionsTemplate synthesis at 185°C in nitrobenzene, followed by reduction.

Researchers and manufacturers developing supported catalysts or advanced sensors must procure 4-NPA to incorporate the necessary reactive functional groups onto the phthalocyanine macrocycle.

High-Performance Polyetherimide (PEI) Manufacturing

4-NPA is a primary monomer for synthesizing aerospace- and electronics-grade PEIs, where its quantitatively efficient leaving group reactivity enables high-molecular-weight polymer formation with high thermal stability (Tg > 200°C) [1].

Synthesis of Functionalized Phthalocyanines

4-NPA is essential for producing tetranitro- and tetraamino-metal phthalocyanines, which are utilized as functional dyes, non-linear optical materials, and supported biomimetic catalysts (e.g., peroxidase mimics) [2].

Pharmaceutical Intermediate Production

4-NPA is used as a precise regiochemical building block in the synthesis of benzimidazole-based PARP inhibitors (e.g., ABT-472) and substituted phthalazinones, where the 4-position nitro group dictates the final drug scaffold .

Physical Description

4-nitrophthalic anhydride is a yellow powder. (NTP, 1992)

XLogP3

1.1

Melting Point

246 °F (NTP, 1992)

UNII

SQN32UA63N

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5466-84-2

Wikipedia

4-nitrophthalic acid anhydride

General Manufacturing Information

1,3-Isobenzofurandione, 5-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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